3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C20H17N3O5S and its molecular weight is 411.43. The purity is usually 95%.
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Scientific Research Applications
Microwave Assisted Synthesis and Pharmacological Evaluation
A study by Mistry and Desai (2006) discusses the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinones and thiazolidinones, using microwave-assisted methods. These compounds have been evaluated for their antibacterial and antifungal activities, showcasing the potential for developing new antimicrobial agents (Mistry & Desai, 2006).
Antimicrobial Activity of Schiff Bases and Azetidinones
Patel and Patel (2011) synthesized a series of 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases, which were evaluated for their antimicrobial activities. The study highlights the synthesis process and the potential of these compounds in combating bacterial and fungal infections (Patel & Patel, 2011).
Base-Catalyzed Ring Transformation
Sápi et al. (1997) explored the synthesis and base-catalyzed ring transformation of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)]thiazol-2(3H)-one, providing insights into the structural requirements for ring transformations in β-lactam synthesis (Sápi et al., 1997).
Neuroleptic Activity of Benzothiazole Derivatives
Bajaj, Srivastava, and Kumar (2003) synthesized benzothiazole and azetidinone derivatives and evaluated their neuroleptic (antipsychotic) activity. This research provides a foundation for developing new therapeutic agents for neurological disorders (Bajaj, Srivastava, & Kumar, 2003).
Aldose Reductase Inhibition
Ali et al. (2012) designed and synthesized iminothiazolidin-4-one acetate derivatives, evaluating them as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This study highlights the potential of these compounds in managing diabetic complications (Ali et al., 2012).
Anticancer Activity of Thiazolidinones with Benzothiazole Moiety
Havrylyuk et al. (2010) performed antitumor screening on several novel 4-thiazolidinones with a benzothiazole moiety, identifying compounds with activity against various cancer cell lines. This study emphasizes the anticancer potential of benzothiazole and thiazolidinone hybrids (Havrylyuk et al., 2010).
Mechanism of Action
Target of Action
The primary target of the compound 3-(2-(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
The compound interacts with its target by inhibiting the lasB quorum sensing system . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The compound affects the quorum sensing pathways of bacteria . These pathways are used by bacteria to respond to external factors such as nutrient availability and defense mechanisms, and to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
As a result of the compound’s action, the bacteria’s ability to form biofilms, produce virulence factors, and carry out other pathogenic behaviors is disrupted . This could potentially lead to a decrease in the bacteria’s ability to cause disease.
Properties
IUPAC Name |
3-[2-[3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5S/c1-26-15-7-4-8-16-18(15)21-19(29-16)27-12-9-22(10-12)17(24)11-23-13-5-2-3-6-14(13)28-20(23)25/h2-8,12H,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQZWJFQIFVMEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)OC3CN(C3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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